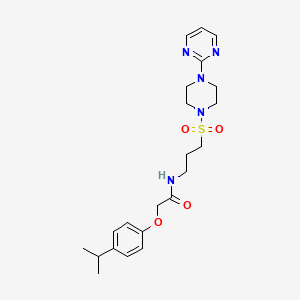![molecular formula C19H20N2O5 B2536817 N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide CAS No. 879141-84-1](/img/structure/B2536817.png)
N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical techniques and new computational chemistry applications . For instance, the synthesis of phenoxy oxazolines begins with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids .Applications De Recherche Scientifique
Crystal Structure and Molecular Interaction Studies
The crystal structure and molecular interactions of compounds closely related to N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide have been explored to understand their physical and chemical properties better. For instance, the study of KR-25003, a potent analgesic capsaicinoid, revealed the crystal structure of a closely related compound, highlighting how the vanilloid, amide, and dimethylphenyl groups of the compound are nearly perpendicular to one another, stabilized by intermolecular hydrogen bonds (Park, Park, Lee, & Kim, 1995). Such studies are crucial for understanding the fundamental properties that might inform the compound's potential applications in material science or as molecular frameworks in various chemical contexts.
Chemical Synthesis and Reagent Development
Research has also focused on the synthesis of related compounds and their utility as reagents or intermediates in chemical reactions. For example, p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate potassium salts have been developed as versatile reagents for N-alkylacetamide and respective carbamates, demonstrating the role of such compounds in facilitating synthetic pathways for pharmaceutical and natural product synthesis (Sakai, Takenaka, Koike, Hira, & Mori, 2022). This showcases the compound's potential in contributing to the development of new synthetic methodologies.
Pharmacological and Biological Activity
While avoiding the specifics of drug use and side effects, it's worth noting that structurally related compounds have been explored for various biological activities, which could hint at the broader research applications of this compound. Studies on compounds like ranolazine, which shares a structural motif with the target compound, provide insights into the antiarrhythmic activity and potential for treating conditions such as atrial fibrillation, highlighting a possible area of pharmacological research (Hancox & Doggrell, 2010).
Environmental and Herbicidal Research
Investigations into chloroacetamides, which are structurally related to the target compound, have examined their use as herbicides and the metabolic pathways involved in their biodegradation. Such studies are critical for understanding the environmental impact and degradation mechanisms of these chemicals, potentially guiding the development of more environmentally friendly herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Propriétés
IUPAC Name |
N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12-4-6-15(13(2)8-12)20-19(24)21-18(23)11-26-17-9-14(10-22)5-7-16(17)25-3/h4-10H,11H2,1-3H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAVJDKDRGLZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=C(C=CC(=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2536738.png)
amino}thiophene-2-carboxamide](/img/structure/B2536741.png)








![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2536755.png)

